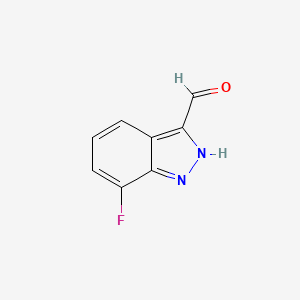

7-Fluoro-1H-indazole-3-carbaldehyde

Description

Contextualization of Indazole and Fluorinated Heterocycles as Research Scaffolds

Indazoles are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govnih.gov This core structure is a prominent feature in many biologically active compounds and approved drugs. pnrjournal.com The indazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. nih.govclockss.org The stability of the 1H-indazole tautomer makes it a common starting point for the development of new therapeutic agents. nih.govnih.gov

The incorporation of fluorine into heterocyclic molecules is a widely used strategy in drug discovery. rsc.orgrsc.org The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgrsc.orgproquest.com This often leads to enhanced therapeutic efficacy and improved pharmacokinetic profiles. rsc.orgresearchgate.net Fluorinated heterocycles are found in numerous commercially available drugs, highlighting the importance of this structural motif. rsc.orgrsc.org

Significance of the 3-Carbaldehyde Moiety in Advanced Synthetic Strategies

The carbaldehyde group (–CHO) attached to the 3-position of the indazole ring is a highly versatile functional group in organic synthesis. rsc.orgncert.nic.in The term "carbaldehyde" is used when the aldehyde group is attached to a ring structure. quora.com This functional group can be readily transformed into a variety of other functionalities, serving as a key handle for the elaboration of the indazole scaffold. rsc.org For instance, the aldehyde can undergo reactions such as Wittig and Knoevenagel condensations to form alkenes, or it can be a precursor for the synthesis of other heterocyclic rings. rsc.org This reactivity makes 1H-indazole-3-carbaldehydes crucial intermediates for creating diverse libraries of compounds for biological screening. rsc.orgnih.gov

Chemical Profile of 7-Fluoro-1H-indazole-3-carbaldehyde

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 900506-29-8 |

| Molecular Formula | C₈H₅FN₂O |

| Molecular Weight | 164.14 g/mol |

| Physical Form | Brown Solid |

| Purity | 96% |

This data is compiled from available chemical supplier information. sigmaaldrich.com

Spectroscopic Data

Synthesis and Reactivity

The synthesis of 1H-indazole-3-carbaldehydes can be achieved through various methods. One common approach is the nitrosation of indoles, which proceeds through a multi-step pathway involving the formation of an oxime intermediate, ring-opening, and subsequent ring-closure to form the indazole-3-carbaldehyde. rsc.org Another method involves the condensation of o-fluorobenzaldehydes with hydrazines. clockss.org The reactivity of this compound is largely dictated by the aldehyde functional group, which can participate in a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Applications in Research

The primary application of this compound in research lies in its role as a versatile building block for the synthesis of novel compounds with potential biological activity. The combination of the indazole core, a fluorine atom, and a reactive aldehyde group makes it an attractive starting material for medicinal chemistry programs aimed at discovering new drugs. nih.govrsc.orgrsc.org The derivatives synthesized from this compound are often screened for various therapeutic targets, including protein kinases, which are implicated in cancer and inflammatory diseases.

Structure

2D Structure

Propriétés

IUPAC Name |

7-fluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFNUQGGLRHYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743164 | |

| Record name | 7-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900506-29-8 | |

| Record name | 7-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoro-1H-indazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 7 Fluoro 1h Indazole 3 Carbaldehyde

Precursor Synthesis and Strategic Functional Group Introduction

Synthesis from Halogenated Anilines and Related Building Blocks

A common strategy for the synthesis of the 7-fluoro-1H-indazole core involves the use of appropriately substituted anilines. For instance, 2-fluoro-6-methylaniline can serve as a starting material. The synthesis of 7-fluoro-1H-indazole from this precursor involves a diazotization reaction. The process begins with the acetylation of 2-fluoro-6-methylaniline to form 2-fluoro-6-methylphenylacetamide guidechem.com. This intermediate is then treated with isoamyl nitrite (B80452) in the presence of acetic acid and acetic anhydride to facilitate the cyclization into an N-acetylated indazole, which can subsequently be deprotected to yield 7-fluoro-1H-indazole guidechem.com.

While this method provides the 7-fluoro-1H-indazole scaffold, the introduction of the 3-carbaldehyde group requires further functionalization steps. This could potentially be achieved through formylation of the indazole ring, although direct formylation at the C3 position of indazoles can be challenging.

Another approach starts from 2,3-difluorobenzaldehyde (B42452), which upon reaction with hydrazine (B178648) hydrate, can yield 7-fluoro-1H-indazole chemicalbook.com. The aldehyde group in the starting material is not retained as the C3-carbaldehyde of the indazole product in this specific transformation.

A general overview of a synthetic route starting from a halogenated aniline (B41778) is presented in the table below.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-fluoro-6-methylaniline | Acetic anhydride | 2-fluoro-6-methylphenylacetamide |

| 2 | 2-fluoro-6-methylphenylacetamide | Isoamyl nitrite, Acetic acid, Acetic anhydride | 1-acetyl-7-fluoro-1H-indazole |

| 3 | 1-acetyl-7-fluoro-1H-indazole | Ammonia, Methanol | 7-fluoro-1H-indazole |

Indirect Synthetic Routes via 1H-Indazole-3-carboxylic Acid Derivatives

An alternative and versatile approach to 7-Fluoro-1H-indazole-3-carbaldehyde is through the functional group transformation of 1H-indazole-3-carboxylic acid derivatives. These carboxylic acid precursors are accessible through various synthetic routes, including the cyclization of N-acetyl-o-aminophenylacetic acid derivatives or [3+2] cycloaddition reactions google.com.

Once the 7-fluoro-1H-indazole-3-carboxylic acid is obtained, it can be converted to the corresponding aldehyde. A common synthetic sequence involves the reduction of the carboxylic acid or its ester derivative to the corresponding alcohol, followed by oxidation to the aldehyde. For example, the carboxylic acid can be esterified and then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to yield (7-fluoro-1H-indazol-3-yl)methanol. Subsequent mild oxidation of this alcohol, for instance with manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), would furnish the desired this compound.

Alternatively, 1H-indazole-3-carboxylic acid can be converted into an acid chloride or activated with coupling agents like HOBT and EDC.HCl to form amides . While not a direct route to the aldehyde, these derivatives highlight the reactivity of the C3 carboxylic acid group. A more direct conversion of the carboxylic acid to the aldehyde can sometimes be achieved using specific reducing agents that are known to selectively reduce carboxylic acids to aldehydes.

Transformation of Indole (B1671886) Derivatives to Indazole-3-carbaldehydes

A highly effective method for the direct synthesis of 1H-indazole-3-carbaldehydes involves the ring transformation of indole derivatives through nitrosation. This approach is particularly advantageous as it can directly install the desired aldehyde functionality at the C3 position of the newly formed indazole ring.

Optimized Nitrosation Protocols for Indole to Indazole Ring Contraction

The nitrosation of indoles under mildly acidic conditions provides a direct route to 1H-indazole-3-carbaldehydes nih.govrsc.org. An optimized procedure involves the slow, reverse addition of the indole to a pre-formed nitrosating mixture, which helps to minimize side reactions nih.gov. The reaction is typically carried out using sodium nitrite (NaNO₂) and a mineral acid like hydrochloric acid (HCl) in a mixed solvent system such as water and DMF semanticscholar.org.

For electron-rich indoles, the reaction can proceed at low temperatures (e.g., 0 °C) followed by stirring at room temperature. However, for electron-deficient indoles, such as those bearing nitro groups, elevated temperatures may be required to drive the reaction to completion nih.govsemanticscholar.org. The reaction conditions, including the stoichiometry of reagents and the reaction temperature, are crucial for achieving high yields. For instance, using an excess of sodium nitrite (e.g., 8 equivalents) and a controlled amount of acid has been shown to be effective nih.govsemanticscholar.org.

The scope of this reaction is broad, accommodating indoles with various substituents, including halogens. For example, indoles bearing halogens at the 5 or 6-position have been successfully converted to their corresponding indazole-3-carbaldehydes in good to excellent yields nih.gov.

| Indole Substrate (Example) | Reaction Conditions | Product | Yield (%) |

| Indole | NaNO₂, HCl, H₂O:DMF, 0 °C to RT | 1H-indazole-3-carbaldehyde | 99% nih.gov |

| 5-Bromo-indole | NaNO₂, HCl, H₂O:DMF, 0 °C to RT | 5-Bromo-1H-indazole-3-carbaldehyde | 96% nih.gov |

| 6-Chloro-indole | NaNO₂, HCl, H₂O:DMF, 0 °C to RT | 6-Chloro-1H-indazole-3-carbaldehyde | 95% nih.gov |

| 5-Nitro-indole | NaNO₂, HCl, H₂O:DMF, 80 °C | 5-Nitro-1H-indazole-3-carbaldehyde | 85% nih.gov |

Mechanistic Investigations of Indole-to-Indazole Rearrangement Pathways

The transformation of indoles to indazole-3-carbaldehydes via nitrosation proceeds through a multi-step mechanism nih.gov. The initial step is the electrophilic attack of a nitrosating species (e.g., nitrous acidium ion, H₂O⁺NO, or nitrosonium ion, NO⁺) at the electron-rich C3 position of the indole ring to form a 3-nitrosoindole intermediate.

This intermediate is then believed to undergo tautomerization to an oxime. The subsequent steps involve the addition of water to the C2 position of the indole ring, which facilitates the opening of the five-membered pyrrole ring. The resulting open-chain intermediate then undergoes a ring-closing step through the attack of one of the nitrogen atoms onto the carbonyl group, followed by dehydration, to form the stable aromatic indazole ring system with the aldehyde group at the C3 position nih.gov.

In some cases, side reactions can occur, such as the formation of a carboxylic acid byproduct. This is thought to happen through the evolution of the reaction intermediate to a diazonium salt under acidic conditions, which can then undergo dediazoniation and subsequent oxidation nih.gov.

Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination for 1H-Indazole Formation

A modern approach to the synthesis of the 1H-indazole core involves a silver(I)-mediated intramolecular oxidative C–H amination nih.govacs.orgacs.orgnih.gov. This method is particularly effective for the synthesis of 3-substituted indazoles nih.govacs.orgacs.org. The reaction typically starts from precursors like N-aryl-N'-acylhydrazines or related species.

The proposed mechanism involves a single electron transfer (SET) process mediated by the Ag(I) oxidant nih.govacs.org. This methodology has been shown to be efficient for constructing a variety of 1H-indazoles bearing different functional groups at the 3-position, such as amides, ketones, and esters nih.govacs.orgacs.org.

While this method is powerful for the synthesis of the indazole ring, its direct application for the synthesis of this compound would depend on the availability of a suitable precursor that already contains the aldehyde functionality or a group that can be readily converted to it. The reaction conditions typically involve a silver(I) salt, such as silver triflimide (AgNTf₂), and sometimes a co-oxidant like copper(II) acetate acs.org.

| Precursor Type (General) | Reagents | Product Type (General) |

| N-Aryl-N'-acylhydrazine | Ag(I) salt (e.g., AgNTf₂) | 3-Substituted-1H-indazole |

Chemo- and Regioselective Functionalization of the Indazole Core

The precise introduction of a formyl group at the C-3 position of the 7-fluoro-1H-indazole nucleus, while preserving the integrity of other functional groups, presents a significant synthetic challenge. Researchers have developed elegant strategies to overcome this, primarily through the manipulation of the indazole's electronic properties and the use of directing groups.

Directed Ortho-Metalation (DoM) Strategies

Directed Ortho-Metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edu This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, thereby creating a nucleophilic center that can be trapped by an electrophile.

For the synthesis of this compound, a plausible DoM strategy involves the initial protection of the indazole N-1 position. This is a critical step as the acidic N-H proton would otherwise be preferentially abstracted by the organolithium base. A suitable protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, not only prevents N-deprotonation but can also act as an effective DMG.

The SEM group has been shown to efficiently direct the regioselective C-3 lithiation of indazoles. nih.gov In a typical reaction sequence, N1-SEM-protected 7-fluoro-1H-indazole would be treated with a strong lithium amide base, such as lithium diisopropylamide (LDA) or a bulky organolithium reagent like sec-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF). The SEM group directs the deprotonation specifically to the C-3 position. The resulting C-3 lithiated intermediate can then be quenched with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to introduce the desired carbaldehyde group. Subsequent deprotection of the SEM group under mild acidic conditions or with a fluoride (B91410) source would then yield the final product, this compound.

Table 1: Plausible Reaction Scheme for DoM-based Synthesis

| Step | Reactant(s) | Reagents | Product |

| 1 | 7-Fluoro-1H-indazole | SEM-Cl, Base | N1-SEM-7-fluoro-1H-indazole |

| 2 | N1-SEM-7-fluoro-1H-indazole | s-BuLi/TMEDA, THF, -78 °C | 3-Lithio-N1-SEM-7-fluoro-1H-indazole |

| 3 | 3-Lithio-N1-SEM-7-fluoro-1H-indazole | DMF | N1-SEM-7-fluoro-1H-indazole-3-carbaldehyde |

| 4 | N1-SEM-7-fluoro-1H-indazole-3-carbaldehyde | TBAF or HCl | This compound |

Halogen-Dance Reactions and Related Transformations

The Halogen-Dance (HD) reaction is another sophisticated tool for the functionalization of aromatic and heteroaromatic systems, allowing for the migration of a halogen atom to a different position on the ring upon treatment with a strong base. nih.govresearchgate.net This rearrangement proceeds through a series of deprotonation and halogenation/metalation events, ultimately leading to a thermodynamically more stable organometallic intermediate.

While a direct application of the Halogen-Dance reaction for the synthesis of this compound has not been extensively reported, its principles can be applied in a hypothetical synthetic route. This would typically start with a pre-functionalized indazole, for instance, a 3-bromo-7-fluoro-1H-indazole derivative.

In a hypothetical scenario, treatment of N-protected 3-bromo-7-fluoro-1H-indazole with a strong base could induce a Halogen-Dance rearrangement. However, given the electronic nature of the indazole ring, direct C-H metalation followed by functionalization is often more synthetically viable than relying on a halogen migration to the desired C-3 position.

A more relevant transformation related to halogenated indazoles is the use of halogen-metal exchange to generate a C-3 nucleophile. For instance, N-protected 3-iodo-7-fluoro-1H-indazole can undergo facile halogen-metal exchange upon treatment with an organolithium reagent at low temperature. The resulting 3-lithio-7-fluoro-1H-indazole can then be trapped with a formylating agent like DMF to yield the desired 3-carbaldehyde derivative. This approach, while not a true Halogen-Dance reaction, leverages the presence of a halogen for regioselective functionalization.

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency

Recent advancements in organic synthesis have focused on the development of catalytic methods for C-H functionalization, which offer a more atom-economical and environmentally benign alternative to traditional organometallic routes.

A notable development in this area is the regioselective C3-formylation of 2H-indazoles using Selectfluor as a mediator under microwave-assisted conditions. thieme-connect.deresearchgate.net In this methodology, dimethyl sulfoxide (DMSO) serves as both the solvent and the formylating agent. The reaction is believed to proceed through a radical pathway initiated by Selectfluor. While this method has been demonstrated for 2H-indazoles, its adaptation to 1H-indazoles, such as 7-fluoro-1H-indazole, would likely require N-protection to prevent competing reactions at the N-1 position.

Table 2: Selectfluor-mediated C3-Formylation of a Model 2H-Indazole

| Substrate | Reagents | Conditions | Product | Yield |

| 2-Aryl-2H-indazole | Selectfluor, DMSO | Microwave, 125 °C | 2-Aryl-2H-indazole-3-carbaldehyde | Moderate to excellent |

Furthermore, palladium-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry. nih.govmdpi.com While direct C3-formylation of indazoles using palladium catalysis is still an emerging area, related C-H functionalizations, such as arylation, have been successfully demonstrated. nih.govmdpi.com These protocols often employ a palladium(II) catalyst in the presence of a suitable ligand and an oxidant to facilitate the C-H activation and subsequent coupling. The development of a palladium-catalyzed C-H formylation of 7-fluoro-1H-indazole would represent a significant advancement, offering a direct and efficient route to the target molecule without the need for pre-functionalization or the use of stoichiometric organometallic reagents. Research in this direction is ongoing and holds considerable promise for the future of indazole synthesis.

High Resolution Spectroscopic Characterization and Solid State Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 7-Fluoro-1H-indazole-3-carbaldehyde and Derivatives

NMR spectroscopy is an indispensable tool for the structural verification of fluorinated indazoles. researchgate.net The analysis of various nuclei and the application of two-dimensional techniques allow for an unambiguous assignment of the molecular structure. nih.gov

A comprehensive NMR analysis involves acquiring data for all magnetically active nuclei within the molecule. For this compound, this includes ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR.

¹H NMR: The proton spectrum provides initial information on the aromatic protons. The protons on the fluorinated benzene (B151609) ring (H-4, H-5, and H-6) exhibit complex splitting patterns due to both homo- and heteronuclear coupling with each other and the adjacent fluorine atom. The aldehyde proton typically appears as a singlet at a downfield chemical shift (around 10 ppm), while the N-H proton of the indazole ring is observed as a broad singlet at a much lower field (often >13 ppm). nih.gov

¹³C NMR: The ¹³C spectrum is crucial for confirming the carbon skeleton. The fluorine substitution at C-7 induces significant changes in the chemical shifts of the carbons in the benzene portion of the molecule. The carbon directly bonded to fluorine (C-7) shows a large one-bond C-F coupling constant (¹JCF), while smaller two- and three-bond couplings (²JCF, ³JCF) are observed for C-6, C-7a, and C-5, which is instrumental in confirming the fluorine's position. rsc.org The aldehyde carbon resonates at a characteristic downfield position (~187 ppm). nih.gov

¹⁹F NMR: ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom. adelphi.edu The chemical shift and coupling constants to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, ³JCF) are diagnostic for confirming the structure. This technique is particularly valuable in the analysis of complex mixtures containing fluorinated compounds. nih.govresearchgate.net

¹⁵N NMR: ¹⁵N NMR spectroscopy, though less sensitive, is a powerful tool for distinguishing between N-1 and N-2 isomers and studying tautomerism. nih.govresearchgate.net The chemical shifts of N-1 and N-2 are characteristic of the indazole ring system and are influenced by substitution patterns. researchgate.net

Table 1: Predicted NMR Data for this compound Predicted values are based on data for analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|

| ¹H | ||

| CHO | ~10.2 | - |

| H-4 | ~8.1 | ddd |

| H-5 | ~7.2 | ddd |

| H-6 | ~7.4 | ddd |

| NH | >13.0 | br s |

| ¹³C | ||

| C=O | ~187 | - |

| C3 | ~145 | - |

| C3a | ~142 | d, ³JCF |

| C4 | ~124 | d, ³JCF |

| C5 | ~118 | d, ⁴JCF |

| C6 | ~114 | d, ²JCF |

| C7 | ~163 | d, ¹JCF ≈ 245 Hz |

| C7a | ~123 | d, ²JCF |

| ¹⁹F | Varies with standard | ddd |

| ¹⁵N | Varies with standard | - |

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by mapping the connectivity between atoms. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would establish the connectivity between the adjacent H-4, H-5, and H-6 protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. It allows for the unambiguous assignment of the signals for the C-4/H-4, C-5/H-5, and C-6/H-6 pairs. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons and is critical for assigning quaternary carbons and piecing together different fragments of the molecule. Key correlations would include the aldehyde proton (CHO) to C-3, and the aromatic protons (H-4, H-5, H-6) to various carbons in the benzene ring, confirming the substitution pattern. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. A NOESY experiment could reveal a spatial correlation between the aldehyde proton and the H-4 proton, confirming their proximity on the same side of the C3-C4 bond.

Solid-state Cross-Polarization Magic Angle Spinning (CPMAS) NMR is a key technique for analyzing the structure of materials in their solid form. researchgate.net For compounds like this compound, it is particularly useful for investigating polymorphism and tautomerism.

Polymorphic Analysis: Different crystalline forms (polymorphs) of a compound will have distinct arrangements of molecules in the crystal lattice. These differences in molecular packing lead to variations in the local electronic environment, which can be detected as changes in the chemical shifts in ¹³C and ¹⁵N CPMAS spectra. This allows for the identification and characterization of different polymorphs.

Tautomerism Research: Indazoles can exist in two primary tautomeric forms, 1H- and 2H-indazole. nih.gov While the 1H-tautomer is generally more stable, the solid-state structure can favor one form over the other. acs.org Solid-state NMR can definitively identify the predominant tautomer in a crystalline sample by comparing the observed ¹³C and ¹⁵N chemical shifts to those calculated for each tautomer. nih.govcsic.escore.ac.uk

Single-Crystal X-ray Diffraction (SCXRD) Studies of this compound and Its Analogues

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, angles, and the spatial arrangement of atoms. chemrxiv.org While a specific structure for this compound is not publicly available, analysis of closely related fluorinated indazoles provides significant insight. csic.escore.ac.uk

SCXRD analysis would confirm the planarity of the bicyclic indazole ring system. The aldehyde group at position 3 is also expected to be largely coplanar with the indazole ring to maximize conjugation, though slight torsion is possible due to crystal packing forces.

Table 2: Representative Bond and Torsion Angles for Indazole Derivatives Data based on published crystal structures of analogous compounds.

| Parameter | Description | Typical Value |

|---|---|---|

| Bond Angle | C3a-C3-N2 | ~111° |

| Bond Angle | N1-N2-C3 | ~105° |

| Bond Angle | N2-C3-C(aldehyde) | ~125° |

| Torsion Angle | N2-C3-C(aldehyde)-O | ~180° (or ~0°) |

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions. rsc.org In fluorinated indazoles, hydrogen bonding and π-stacking are dominant forces. csic.escore.ac.uk

Hydrogen Bonding: The most significant intermolecular interaction in NH-indazoles is the hydrogen bond between the N1-H donor and the N-2 lone pair acceptor of an adjacent molecule. core.ac.uk This interaction typically leads to the formation of supramolecular structures. In many indazoles, this results in centrosymmetric dimers. csic.es However, studies on fluorinated analogues like 3-trifluoromethyl-1H-indazole have revealed a remarkable deviation, where these hydrogen bonds lead to the formation of helical chains, known as catemers. csic.escore.ac.uk This demonstrates that fluorination can have a profound impact on the supramolecular assembly.

Investigation of Fluorine Position Disorder and Refinement Challenges

A notable challenge in the crystallographic analysis of fluorinated organic compounds is the potential for positional disorder of the fluorine atom. This phenomenon arises when the fluorine atom occupies multiple positions within the crystal lattice, leading to difficulties in refining the crystal structure accurately. In the case of this compound, the fluorine atom's high electronegativity and relatively small size can result in complex electronic effects and steric interactions that may contribute to such disorder. Investigating and modeling this disorder is essential for obtaining a precise and reliable structural model. The study of related fluorinated indazole systems has highlighted that the fluorine substituent can fundamentally alter packing arrangements compared to their non-fluorinated counterparts.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a powerful non-destructive means to probe the molecular vibrations of this compound. These techniques provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes are expected for the N-H, C=O (aldehyde), C-F, and aromatic C-H and C=C bonds.

Based on data from related indazole-3-carboxaldehyde derivatives, the following table summarizes the expected FT-IR spectral features for this compound. For comparison, reported values for 5-fluoro and 6-fluoro isomers are included. uni.lu

| Functional Group | Expected Wavenumber (cm⁻¹) for 7-Fluoro Isomer | Reported Wavenumber (cm⁻¹) for 5-Fluoro Isomer uni.lu | Reported Wavenumber (cm⁻¹) for 6-Fluoro Isomer uni.lu |

| N-H stretch | ~3300-3100 | 3315, 3185 | 3142 |

| C=O stretch (aldehyde) | ~1700-1680 | 1683, 1656 | 1695, 1675 |

| C=C stretch (aromatic) | ~1630-1450 | 1486, 1446 | 1633, 1463 |

| C-F stretch | ~1250-1000 | 1175, 1062 | 1149 |

Note: The expected values are estimations based on typical ranges for these functional groups and data from similar compounds.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, Raman spectroscopy would be instrumental in characterizing the vibrations of the indazole ring system and the C-C backbone.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. nih.gov By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, which is C₈H₅FN₂O. sigmaaldrich.com

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Under ionization, the molecule breaks into smaller, charged fragments. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure. For this compound, characteristic fragmentation would likely involve the loss of the aldehyde group (CHO), the fluorine atom, or cleavage of the indazole ring.

While specific experimental HRMS data for the 7-fluoro isomer is not detailed in the available literature, data for its 5-fluoro and 6-fluoro counterparts show a calculated [M-H]⁻ ion at m/z 163.0308, with found values of 163.0304. uni.lu A similar exact mass would be expected for the 7-fluoro isomer.

The following table presents the predicted adducts for a related isomer, 7-fluoro-1H-indazole-4-carbaldehyde, which can give an indication of the expected mass spectrometric behavior.

| Adduct | Predicted m/z |

| [M+H]⁺ | 165.04587 |

| [M+Na]⁺ | 187.02781 |

| [M-H]⁻ | 163.03131 |

| [M+NH₄]⁺ | 182.07241 |

| [M+K]⁺ | 203.00175 |

Data from predicted values for the isomeric compound 7-fluoro-1H-indazole-4-carbaldehyde.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of 7-Fluoro-1H-indazole-3-carbaldehyde would commence with a geometry optimization. This process systematically alters the coordinates of the atoms to find the lowest energy arrangement, corresponding to the most stable molecular structure. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a host of electronic properties can be calculated. The distribution of electron density would reveal the molecule's polarity and reactive sites. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra. To predict the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework. This calculation would provide theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which are invaluable for structural elucidation.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the molecule's fundamental vibrational modes, such as stretching, bending, and wagging of chemical bonds. These predicted frequencies, when compared to experimental IR data, can confirm the presence of specific functional groups and provide further validation of the compound's structure.

Transition State Analysis and Reaction Mechanism Elucidation

Theoretical chemistry is a powerful tool for mapping out the pathways of chemical reactions. For this compound, one could investigate reactions involving the aldehyde group, such as nucleophilic additions. To do this, researchers would locate the transition state structure for a given reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

By identifying the reactants, products, and the transition state that connects them, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state correctly connects the desired reactants and products, thus elucidating the detailed reaction mechanism.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the macroscopic and dynamic behavior of molecules, including conformational flexibility and the influence of the environment.

Conformational Analysis and Energy Landscapes

The presence of the aldehyde group in this compound introduces a degree of conformational flexibility due to rotation around the C-C single bond connecting it to the indazole ring. A conformational analysis would systematically explore this rotational freedom to identify the different possible conformers and their relative energies.

This is typically done by performing a relaxed potential energy surface scan, where the dihedral angle of the aldehyde group is varied incrementally, and at each step, the rest of the molecule's geometry is optimized. The resulting energy profile, or energy landscape, would reveal the most stable conformer(s) and the energy barriers to rotation between them.

Solvent Effects on Molecular Structure and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvent effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute's geometry and electronic properties.

Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules. This "supermolecule" is then typically studied using molecular dynamics (MD) simulations. MD simulations solve Newton's equations of motion for the system, providing a trajectory of the atoms over time. This approach allows for a detailed investigation of specific solute-solvent interactions, such as hydrogen bonding, and how they influence the solute's structure and dynamic behavior.

In Silico Prediction of Biological Interactions and Metabolic Transformations

In silico tools are instrumental in early-stage drug discovery for predicting the pharmacokinetic and pharmacodynamic profiles of new chemical entities. These computational methods allow for the preliminary assessment of a compound's metabolic fate and its potential interactions with biological targets, thereby guiding further experimental work.

Prediction of Metabolic Stability and Metabolite Profiling

The metabolic stability of a compound is a critical determinant of its bioavailability and duration of action. For this compound, in silico prediction of its metabolic profile would likely involve several key biotransformations characteristic of the indazole-3-carboxamide scaffold. nih.gov The primary sites of metabolism are anticipated to be the aldehyde group and the aromatic rings.

Expected Metabolic Pathways:

Oxidation of the Aldehyde: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, forming 7-fluoro-1H-indazole-3-carboxylic acid. This is a common metabolic pathway for aldehydes, often mediated by aldehyde dehydrogenase enzymes.

Hydroxylation: The benzene (B151609) portion of the indazole ring system could undergo hydroxylation at various positions, mediated by cytochrome P450 enzymes.

Oxidative Defluorination: Although generally a stable bond, the carbon-fluorine bond can undergo oxidative defluorination, leading to the formation of a hydroxyl group and the release of a fluoride (B91410) ion. nih.gov

Glucuronidation: The resulting hydroxylated metabolites, as well as the N-H of the pyrazole (B372694) ring, can undergo phase II metabolism through conjugation with glucuronic acid, increasing their water solubility and facilitating excretion. nih.gov

A study on the metabolism of indazole-3-carboxamide synthetic cannabinoids revealed that hydroxylation and glucuronidation are major biotransformation pathways. nih.gov It is reasonable to extrapolate that this compound would follow similar metabolic routes.

Table 1: Predicted Metabolites of this compound

| Predicted Metabolite | Metabolic Pathway |

| 7-Fluoro-1H-indazole-3-carboxylic acid | Oxidation |

| Hydroxylated-7-fluoro-1H-indazole-3-carbaldehyde | Hydroxylation |

| Defluorinated-hydroxy-1H-indazole-3-carbaldehyde | Oxidative Defluorination, Hydroxylation |

| Glucuronide conjugates | Glucuronidation |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is crucial for understanding the potential biological targets of a compound and the structural basis of its activity. For this compound, docking studies would be essential to identify its potential protein binding partners.

Given that many indazole derivatives are known to be kinase inhibitors, it is plausible that this compound could also bind to the ATP-binding site of various kinases. rsc.org A typical docking simulation would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and energy-minimized.

Selection of the Protein Target: A protein of interest, such as a specific kinase, would be chosen, and its 3D structure obtained from the Protein Data Bank.

Docking Simulation: The ligand would be docked into the active site of the protein using software like AutoDock or Schrödinger's Glide. nih.govnih.gov

The results would be analyzed based on the predicted binding energy and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. For instance, the nitrogen atoms of the indazole ring and the oxygen of the carbaldehyde group could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and π-π stacking interactions with the protein's amino acid residues. Molecular dynamics (MD) simulations could further refine these docked poses and provide insights into the stability of the ligand-protein complex over time. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For this compound, a pharmacophore model could be developed based on its structure and known activities of similar compounds.

Key Pharmacophoric Features:

Hydrogen Bond Acceptors (the nitrogen atoms in the pyrazole ring, the carbonyl oxygen).

Hydrogen Bond Donor (the N-H group of the pyrazole ring).

Aromatic Ring feature.

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify other molecules with similar features that might exhibit comparable biological activity. nih.gov This approach accelerates the discovery of new lead compounds.

Analysis of Tautomeric Equilibria and Stability in this compound

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net The relative stability of these tautomers is crucial as it can influence the molecule's chemical reactivity and its ability to bind to biological targets.

For most indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov This is attributed to the benzenoid character of the fused ring in the 1H form, as opposed to the less stable quinonoid character in the 2H form. Computational studies using Density Functional Theory (DFT) are commonly employed to calculate the relative energies of these tautomers. researchgate.netnih.gov

In the case of this compound, it is highly probable that the 1H-tautomer is the more stable form. The fluorine atom at the 7-position is not expected to reverse this general trend. Theoretical calculations would be needed to precisely quantify the energy difference between the 1H- and 2H-tautomers in both the gas phase and in different solvents.

An exploration into the chemical behavior of this compound reveals a versatile scaffold amenable to a wide array of synthetic transformations. The reactivity of this compound is largely dictated by the aldehyde functional group at the 3-position of the indazole ring, which serves as a key handle for derivatization and the construction of more complex molecular architectures. Research into this area focuses on modifying the carbaldehyde moiety and utilizing it in cyclization reactions to build novel heterocyclic systems.

Medicinal Chemistry and Pharmacological Research Applications

7-Fluoro-1H-indazole-3-carbaldehyde as a Versatile Pharmacophore in Drug Discovery

The 1H-indazole core is recognized as a "privileged scaffold" or pharmacophore in drug design, capable of interacting with numerous biological targets. pnrjournal.comnih.govresearchgate.net It can act as a bioisostere for the native indole (B1671886) nucleus, offering two nitrogen atoms that can form strong hydrogen bonds within the hydrophobic pockets of proteins. nih.govresearchgate.net This ability to engage in key binding interactions underpins its presence in several FDA-approved drugs, particularly kinase inhibitors like Pazopanib and Axitinib. nih.govnih.gov The aldehyde functionality at the C-3 position of this compound is a crucial chemical handle, allowing for its conversion into a diverse library of derivatives, including alkenes, amines, and various heterocyclic systems, for subsequent biological evaluation. nih.govrsc.org

The synthesis of derivatives from fluorinated indazole aldehydes is a key strategy for generating novel compounds for biological screening. A common and efficient method to produce the core 1H-indazole-3-carbaldehyde structure involves the nitrosation of the corresponding indole precursor. nih.govrsc.org This transformation can be achieved under mild, slightly acidic conditions, which accommodates a variety of functional groups on the indole ring. nih.govrsc.org

Once this compound is obtained, its aldehyde group serves as a point of diversification. For example, it can be converted into an acid and subsequently coupled with various amines to produce a series of 1H-indazole-3-carboxamide derivatives. nih.govresearchgate.net This approach was used to develop potent inhibitors of p21-activated kinase 1 (PAK1) and calcium-release activated calcium (CRAC) channels. nih.govnih.gov Another synthetic route involves the reaction of o-fluorobenzaldehydes with hydrazine (B178648) derivatives, which can be performed efficiently using continuous-flow technology at high temperatures. clockss.org These synthetic strategies enable the creation of large libraries of analogues where substituents can be systematically varied to probe structure-activity relationships and optimize for potency and selectivity against specific biological targets. nih.govnih.gov

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to improve the compound's pharmacological profile. The indazole ring itself is often considered a bioisostere of an indole ring. nih.gov Further modifications are common; for instance, researchers have successfully replaced amide linkers in indazole derivatives with 1,2,4-oxadiazole (B8745197) rings to develop potent and selective monoamine oxidase B (MAO B) inhibitors. nih.gov This change from an amide to an oxadiazole can enhance properties like metabolic stability while maintaining the necessary geometry for target binding. nih.gov

The incorporation of fluorine, as in this compound, is a well-established tactic to enhance drug-like properties. rsc.orgresearchgate.net Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. rsc.orgresearchgate.net Introducing fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life. Furthermore, fluorine can engage in favorable interactions with protein targets and alter the conformation of the molecule to improve its fit within a binding site. rsc.org The strategic placement of fluorine is critical, as its effects are highly dependent on its position within the molecule. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. For indazole derivatives, SAR exploration has revealed key insights into the structural requirements for various biological activities. elsevierpure.com These studies systematically modify the indazole scaffold at different positions and analyze the resulting changes in pharmacological effect.

Through extensive SAR studies, several key structural features of indazole derivatives have been linked to specific biological activities.

The 1H-Indazole Core: The unsubstituted N-H at the N1 position and the nitrogen at the N2 position are often critical for activity, acting as hydrogen bond donors and acceptors, respectively, to anchor the molecule in the target's binding site. nih.gov This interaction is crucial for the activity of IDO1 inhibitors, where the 1H-indazole motif interacts with the heme iron and hydrophobic pockets. nih.gov

C3-Position Substituents: The group at the C3 position is a primary point of diversification and significantly influences potency and selectivity. In a series of CRAC channel blockers, an indazole-3-carboxamide was found to be highly active, whereas its reverse isomer, an N-acyl-indazole-3-amine, was completely inactive, highlighting the critical importance of the linker's regiochemistry at this position. nih.gov

Substituents on Appended Rings: For many indazole-based inhibitors, such as those targeting kinases, additional substituted aryl or heterocyclic rings are attached to the core. The substitution pattern on these rings is vital. In studies of YC-1 analogues, a fluoro or cyano group at the ortho position of a benzyl (B1604629) ring at N1 resulted in better inhibitory activity compared to meta or para substitution. nih.gov

Hydrophilic/Hydrophobic Balance: In the development of PAK1 inhibitors, SAR revealed that substituting an appropriate hydrophobic ring that fits into a deep back pocket of the kinase, while introducing a hydrophilic group into the bulk solvent region, was critical for achieving high potency and selectivity. nih.gov

The position of substituents on the indazole ring has a profound impact on the pharmacological profile of the resulting derivatives. This is particularly evident with the fluorine atom. A study on indazole-based Rho kinase (ROCK1) inhibitors demonstrated this effect starkly. rsc.org An analogue with a fluorine atom at the C4 position showed low potency (IC₅₀ = 2500 nM). rsc.org However, moving the fluorine to the C6 position resulted in a dramatic enhancement of inhibitory potency (IC₅₀ = 14 nM) and a significant increase in oral bioavailability to 61%. rsc.org This highlights how a subtle change in the fluorine's position can drastically alter the molecule's interaction with its target and its pharmacokinetic properties.

The table below illustrates the impact of fluorine's positional isomerism on ROCK1 inhibition.

| Compound | Fluorine Position | ROCK1 IC₅₀ (nM) | Oral Bioavailability (%) |

| 51 | C4 | 2500 | Not Reported |

| 52 | C6 | 14 | 61 |

| Data from a study on fluorinated indazoles as ROCK1 inhibitors. rsc.org |

Furthermore, the tautomeric form of the indazole ring (1H- vs. 2H-indazole) is a key consideration. The 1H-indazole is generally the more thermodynamically stable and predominant tautomer. nih.govnih.gov Most therapeutically active indazoles are N-alkylated derivatives of the 1H- or 2H-isomers, and achieving selective synthesis of the desired regioisomer is often a significant chemical challenge that can impact the final product yield. pnrjournal.com

Investigation of Specific Biological Targets and Mechanisms of Action

Derivatives of this compound have been investigated against a multitude of biological targets, demonstrating the scaffold's versatility. The mechanism of action is typically elucidated through a combination of enzymatic assays, cell-based studies, and computational modeling.

For example, a series of 1H-indazole-3-carboxamides were identified as potent and selective PAK1 inhibitors. The most potent compound, 30l , had an IC₅₀ of 9.8 nM for PAK1 and was highly selective against a panel of other kinases. nih.gov Mechanistically, it was found to suppress the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of Snail, a key protein in the epithelial-mesenchymal transition, without affecting tumor growth directly. nih.gov

In another study, indazole derivatives were designed to disrupt the protein-protein interface between the PA and PB1 subunits of the influenza polymerase. nih.gov The most potent compound, 24 , exhibited an EC₅₀ of 690 nM against the influenza A virus. nih.gov Molecular docking studies suggested that the indazole ring formed a cation-pi interaction with a key lysine (B10760008) residue (K643) in the binding pocket, while other parts of the molecule formed hydrogen bonds and pi-pi stacking interactions, stabilizing the complex and inhibiting viral replication. nih.gov

Other identified targets for indazole-based compounds include:

Fibroblast Growth Factor Receptors (FGFRs): A derivative was identified as a potent pan-FGFR inhibitor with IC₅₀ values in the low nanomolar range, leading to nearly complete tumor growth inhibition in a xenograft mouse model. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): The 1H-indazole structure was identified as a novel key pharmacophore for potent IDO1 inhibitory activity, with one compound showing an IC₅₀ of 5.3 μM. nih.gov

Calcium-Release Activated Calcium (CRAC) Channels: Indazole-3-carboxamide derivatives were found to be potent CRAC channel blockers, inhibiting calcium influx and the release of pro-inflammatory mediators from mast cells with sub-micromolar IC₅₀ values. nih.gov

Monoamine Oxidase B (MAO B): A 1,2,4-oxadiazole-containing indazole derivative was identified as a potent and selective hMAO B inhibitor (IC₅₀ = 52 nM) with neuroprotective effects in cell-based models. nih.gov

The table below summarizes some of the biological targets investigated for indazole derivatives.

| Biological Target | Derivative Type | Key Finding/Potency | Mechanism of Action |

| p21-activated kinase 1 (PAK1) | 1H-indazole-3-carboxamide | IC₅₀ = 9.8 nM | Suppressed cell migration/invasion by downregulating Snail expression. nih.gov |

| Influenza Polymerase (PA-PB1) | Indazole-containing compounds | EC₅₀ = 690 nM | Disrupted protein-protein interaction via H-bonds and pi-stacking. nih.gov |

| Fibroblast Growth Factor Receptors (FGFRs) | 3,5-disubstituted-1H-indazole | Pan-FGFR IC₅₀ = 0.9-6.1 nM | Inhibition of tumor growth in xenograft models. nih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 1H-indazoles | IC₅₀ = 5.3 µM | Interaction with heme iron and hydrophobic pockets. nih.gov |

| CRAC Channels | Indazole-3-carboxamide | Sub-µM IC₅₀ | Blocked calcium influx and release of inflammatory mediators. nih.gov |

| Monoamine Oxidase B (MAO B) | 1,2,4-oxadiazole-indazole | IC₅₀ = 52 nM | Tight-binding, selective inhibition with neuroprotective effects. nih.gov |

| Rho kinase (ROCK1) | 6-fluoroindazole | IC₅₀ = 14 nM | Kinase inhibition. rsc.org |

These examples underscore the power of using this compound and related structures as starting points for generating pharmacologically active molecules with diverse mechanisms of action against a wide range of diseases.

Kinase Inhibition Studies

The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors, a critical class of drugs for cancer therapy. nih.gov Several approved anticancer drugs, such as Pazopanib and Axitinib, are built upon an indazole framework. niscair.res.in The 1H-indazole-3-carbaldehyde moiety is a key intermediate for accessing polyfunctionalized 3-substituted indazoles that target these enzymes. niscair.res.inrsc.org

Derivatives such as 1H-indazole-3-carboxamides have been identified as potent inhibitors of crucial kinases involved in tumor progression. For example, researchers have developed 1H-indazole-3-carboxamide derivatives as highly potent and selective inhibitors of p21-activated kinase 1 (PAK1), an enzyme linked to tumor migration and invasion. hep.com.cnnih.gov The representative compound from one study, 30l , demonstrated an IC₅₀ value of 9.8 nM against PAK1 and exhibited high selectivity over a panel of other kinases. hep.com.cnnih.gov Similarly, other indazole-3-carboxamide series have shown inhibitory activity against Glycogen Synthase Kinase-3 (GSK-3), another significant target in cancer and other diseases. nih.gov The strategic placement of substituents on the indazole ring and the carboxamide nitrogen is guided by structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.gov The presence of a fluorine atom, as in this compound, is often sought after in medicinal chemistry to improve pharmacokinetic properties like metabolic stability and membrane permeability.

Table 1: Examples of Indazole-Based Kinase Inhibitors

| Compound Class | Target Kinase | Key Findings | Reference |

| 1H-indazole-3-carboxamides | PAK1 | Compound 30l showed excellent enzyme inhibition (IC₅₀ = 9.8 nM) and high selectivity. Significantly suppressed migration and invasion of MDA-MB-231 cells. | hep.com.cn, nih.gov |

| 1H-indazole-3-carboxamides | GSK-3 | Derivatives were found to bind to the ATP binding site of GSK-3β, demonstrating potential as inhibitors. | nih.gov |

| 3-Aminoindazoles | VEGFR-2, Tie2, EphB4 | Derivatives showed simultaneous inhibition of multiple receptor tyrosine kinases with IC₅₀ values often below 50 nM. | nih.gov |

Cannabinoid Receptor (CB1) Agonism Research

The indazole-3-carboxamide scaffold, directly accessible from this compound, is a defining structural feature of many potent synthetic cannabinoid receptor agonists (SCRAs). These compounds, often found in illicit products, potently activate the cannabinoid 1 (CB1) receptor, mimicking the effects of THC. researchgate.net

Research has identified numerous indazole-based SCRAs, including AB-PINACA and the fluorinated analogue AB-FUBINACA . orientjchem.org The latter, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, was originally synthesized as a potent CB1 receptor modulator. orientjchem.org Systematic studies on halogenated indazole SCRAs have shown that fluorination can significantly influence potency. In one study of SCRAs with substitutions at the 5-position of the indazole core, analogues with a fluorine atom had the lowest EC₅₀ values, indicating higher potency at the CB1 receptor. scielo.br This highlights the potential of this compound as a precursor for highly potent, fluorinated CB1 receptor agonists.

Table 2: Examples of Indazole-Based Cannabinoid Receptor (CB1) Agonists

| Compound Name | Key Structural Features | Receptor Target | Significance | Reference |

| AB-PINACA | Indazole-3-carboxamide | CB1 | Identified as a designer drug in illegal products. | orientjchem.org |

| AB-FUBINACA | Fluorobenzyl group on indazole nitrogen | CB1 | A potent CB1 receptor modulator, also found in illegal products. | orientjchem.org |

| Halogenated SCRAs | Fluorine at 5-position of indazole core | CB1 | Fluorinated analogs generally showed the lowest EC₅₀ values (highest potency). | scielo.br |

Antimicrobial and Antitubercular Activity Investigations

The indazole nucleus is a versatile scaffold that has been extensively investigated for the development of new antimicrobial and antitubercular agents. nih.govniscair.res.incbijournal.com Derivatives have shown activity against a range of pathogens, including bacteria, fungi, and protozoa. nih.govorientjchem.org

Several studies have synthesized and screened indazole derivatives for their ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netscielo.brniscair.res.incbijournal.com In one study, a series of cyclohexenone and indazole derivatives were synthesized and evaluated, with primary screening conducted against the H37Rv strain of M. tuberculosis. niscair.res.inresearchgate.net Another study reported new indole- and indazole-based aroylhydrazones with potent antitubercular activity (MIC 3.125–6.25 µg/mL). researchgate.net The development of 2-azetidinone derivatives of 6-nitro-1H-indazole also yielded compounds with promising antitubercular and antimicrobial activity. scielo.br While specific studies on 7-fluoro-indazole derivatives are less common, the established antimicrobial potential of the core scaffold makes it a promising area for future research, where the fluorine atom could enhance activity or pharmacokinetic properties.

Table 3: Antimicrobial and Antitubercular Activity of Indazole Derivatives

| Compound Class | Target Organism/Activity | Key Findings | Reference |

| 2H-Indazole derivatives | G. intestinalis, C. albicans | Showed potent antiprotozoal activity, often exceeding the reference drug metronidazole. Also inhibited Candida growth. | nih.gov |

| Indazole-based aroylhydrazones | M. tuberculosis H37Rv | Displayed highly potent antitubercular activity with MIC values as low as 3.125 µg/mL. | researchgate.net |

| 2-Azetidinone derivatives of 6-nitro-1H-indazole | M. tuberculosis | Compounds showed antitubercular activity, with nitro-substituted derivatives being particularly active. | scielo.br |

| Cyclohexenone-indazole conjugates | M. tuberculosis H37Rv | Primary screening at 6.25 µg/mL identified compounds with antitubercular activity. | niscair.res.in, researchgate.net |

Estrogen Receptor (ER) Ligand Studies

Indazole-based structures have been successfully developed as highly selective ligands for the estrogen receptor β (ERβ), an important pharmaceutical target. acs.org The ability to selectively target ERβ over ERα is crucial for developing therapies with fewer side effects.

Researchers have synthesized series of nonsteroidal compounds with a phenyl-2H-indazole core that demonstrate high affinity and selectivity for ERβ. acs.org The substituents at the C-3 position, which can be derived from an aldehyde, are critical for this selectivity, with polar or polarizable groups like halogens being particularly effective. acs.org Further work on fluoroalkylated indazole estrogens has underscored the role of fluorine in achieving subtype selectivity. longdom.org For instance, a fluoroethylated indazole estrogen (FEIE ) and a fluoropropylated indazole estrogen (FPIE ) showed 41-fold and 17-fold ERβ/ERα selectivity, respectively. longdom.org These findings highlight the potential of using this compound to create novel, highly selective ERβ ligands for use as pharmacological probes or potential therapeutics. acs.org

Table 4: ERβ Selectivity of Indazole-Based Ligands

| Compound Class | ERβ/ERα Selectivity Ratio | Key Findings | Reference |

| Phenyl-2H-indazole derivatives | >100 | High affinity and selectivity for ERβ, with potency comparable to estradiol (B170435) in cell-based assays. | acs.org |

| Fluoroethylated Indazole Estrogen (FEIE) | 41.3 | Demonstrated significant selectivity for ERβ over ERα. | longdom.org |

| Fluoropropylated Indazole Estrogen (FPIE) | 17.4 | Showed notable selectivity for ERβ over ERα. | longdom.org |

PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that are key targets for drugs treating metabolic disorders like type 2 diabetes. While various heterocyclic scaffolds have been explored as PPAR agonists, such as thiazolidinediones (e.g., Pioglitazone) and benzisoxazoles, a prominent role for the indazole scaffold in this area is not well-documented in scientific literature. biocat.comnih.gov Searches for indazole derivatives acting as PPAR agonists have not yielded significant results, suggesting this is not a primary area of investigation for this particular chemical class. Therefore, the application of this compound in the development of PPAR agonists remains an unexplored and unvalidated field of research.

DNA Gyrase Interaction Studies

Bacterial DNA gyrase is a clinically validated and essential target for antibiotics. nih.gov Inhibiting this enzyme disrupts bacterial DNA replication, leading to cell death. A novel class of DNA gyrase B (GyrB) inhibitors based on the indazole scaffold has been discovered, presenting a new avenue for combating antimicrobial resistance. acs.orgnih.gov

The development of these inhibitors was guided by structure-based drug design, starting from a different chemical hit and optimizing it to an indazole core to improve cell penetration and antibacterial activity. nih.gov This research led to indazole derivatives with excellent enzymatic and whole-cell activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov Further computational studies involving molecular docking have been used to design novel indazol-3-yl benzenesulfonamide (B165840) derivatives targeting the topoisomerase-II DNA gyrase enzyme, with some designed compounds showing higher predicted binding affinity than the standard drug norfloxacin. hep.com.cnpnrjournal.com These findings establish the indazole ring, and by extension fluorinated variants derived from this compound, as a promising scaffold for the development of new DNA gyrase inhibitors.

Computational Approaches to Drug Design and Optimization

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For indazole-based compounds, these approaches are widely used to predict binding modes, understand structure-activity relationships (SAR), and assess pharmacokinetic properties.

Molecular docking is a frequently used technique to predict how indazole derivatives will interact with their biological targets. For instance, docking studies have been used to model the binding of indazole derivatives to the ATP-binding site of DNA gyrase B and to understand how different substituents influence binding affinity. hep.com.cnpnrjournal.com These in silico models help guide the synthesis of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful tool. By correlating structural features of a series of indazole derivatives with their measured biological activity, QSAR models can predict the potency of new, unsynthesized compounds. longdom.org This helps prioritize which molecules to synthesize and test, saving time and resources. Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable drug-like profiles early in the discovery process. longdom.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property-based features of a series of compounds with their biological activities. nih.gov This method is instrumental in understanding the chemical features that govern potency and in predicting the activity of novel compounds. While specific QSAR studies focusing exclusively on a series of compounds derived directly from this compound are not extensively documented in publicly available literature, the broader class of indazole derivatives has been the subject of such analyses, providing a framework for understanding the potential contributions of the 7-fluoro-indazole-3-carbaldehyde scaffold.

In a representative 3D-QSAR study on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a crucial target in cancer, researchers developed models to understand the structural requirements for inhibitory activity. nih.gov These models, based on techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions. nih.gov

For instance, a hypothetical QSAR model for a series of kinase inhibitors derived from this compound would analyze descriptors such as:

Electronic Effects of the Fluorine Atom: The strong electron-withdrawing nature of the fluorine at the 7-position can influence the acidity of the indazole N-H, affecting hydrogen bonding interactions with target proteins.

Molecular Shape and Volume: Modifications at the 3-carbaldehyde position would lead to a library of compounds with varying steric bulk, which would be a key parameter in the QSAR model.

The statistical validation of such a QSAR model is crucial for its predictive power. Key statistical parameters from a hypothetical model are presented in Table 1.

Table 1: Hypothetical Statistical Parameters for a 3D-QSAR Model of this compound Derivatives

| Parameter | Description | Value | Significance |

| q² | Cross-validated correlation coefficient | > 0.5 | Indicates good predictive ability |

| r² | Non-cross-validated correlation coefficient | > 0.6 | Shows a good fit of the model to the training data |

| F-value | F-test statistic | High value | Indicates a statistically significant model |

| Standard Error of Estimate | A measure of the model's accuracy | Low value | Suggests high accuracy of the predicted activities |

The insights gained from such QSAR models, particularly the steric and electrostatic contour maps, provide a structural framework that can guide the design of new, more potent inhibitors based on the this compound core. nih.gov

De Novo Drug Design Facilitated by the this compound Scaffold

De novo drug design involves the computational construction of novel molecular structures with a high predicted affinity for a specific biological target. This process can be structure-based, utilizing the 3D structure of the target protein, or ligand-based, using the pharmacophoric features of known active compounds. The this compound scaffold is an excellent starting point for de novo design strategies, particularly through fragment-based approaches.

In a fragment-based design process, small molecular fragments that bind to the target protein are identified and then grown or linked together to create a more potent lead molecule. The 7-fluoro-1H-indazole core represents a privileged fragment that can be elaborated upon. The aldehyde group at the 3-position is particularly amenable to a variety of chemical reactions, such as reductive amination, Wittig reactions, and condensations, allowing for the systematic exploration of chemical space around the core scaffold.

A study on the development of inhibitors for p21-activated kinase 1 (PAK1) utilized a fragment-based screening approach to identify 1H-indazole-3-carboxamide derivatives as potential inhibitors. nih.gov This exemplifies how the indazole-3-functionalized core can serve as a foundation for discovering new chemical entities. The 7-fluoro substituent in this compound can play a crucial role in this process by:

Modulating pKa: The fluorine atom can alter the hydrogen-bonding capabilities of the indazole ring, potentially leading to novel interactions with the target protein.

Improving Metabolic Stability: Fluorine substitution can block sites of metabolism, leading to improved pharmacokinetic properties.

Enhancing Binding Affinity: The fluorine atom can engage in favorable orthogonal multipolar interactions with the protein backbone.

The process of de novo design using the this compound scaffold can be envisioned as a stepwise process, as detailed in Table 2.

Table 2: Stepwise De Novo Design Strategy Utilizing the this compound Scaffold

| Step | Action | Rationale |

| 1. Target Identification and Analysis | Identify a biological target (e.g., a kinase) and analyze the structure of its active site. | To understand the key interaction points (hydrophobic pockets, hydrogen bond donors/acceptors). |

| 2. Scaffold Docking | Computationally dock the 7-fluoro-1H-indazole core into the active site. | To identify the optimal orientation of the scaffold and the vectors for fragment growth. |

| 3. Fragment Growth/Linking | Utilize the 3-carbaldehyde group as a reactive handle to computationally add new chemical fragments. | To systematically explore the binding pockets and build a molecule with high predicted affinity. |

| 4. Synthesis and Biological Evaluation | Synthesize the designed compounds and test their biological activity. | To validate the computational predictions and establish a structure-activity relationship. |

| 5. Iterative Optimization | Use the biological data to refine the computational model and design the next generation of compounds. | To enhance potency, selectivity, and drug-like properties. |

This iterative cycle of design, synthesis, and testing, facilitated by the versatile chemistry of the this compound scaffold, is a powerful paradigm in modern drug discovery. nih.gov

Insufficient Information Available to Generate the Requested Article

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific information on the chemical compound This compound to generate the detailed and focused article as requested.

The user's instructions required a thorough and scientifically accurate article structured around a specific outline, focusing solely on the applications of "this compound" in advanced materials science and optoelectronics. This included its use as a chromophore and fluorophore, its applications in various organic electronic devices, its coordination chemistry, the influence of its fluorine component on electronic properties, and its role in supramolecular assembly.

While general information on related compounds, such as other fluorinated indazoles, exists and suggests potential for such applications, there is a significant lack of published research that specifically details the synthesis, properties, and performance of This compound in these contexts. The searches did not yield the necessary detailed research findings, data tables, or specific examples required to populate the sections and subsections of the provided outline accurately and without introducing information from outside the explicit scope of the requested compound.

Therefore, to maintain scientific accuracy and adhere strictly to the user's constraints, the requested article cannot be produced at this time.

Conclusion and Future Research Directions

Synthesis of Current Research Landscape for 7-Fluoro-1H-indazole-3-carbaldehyde

Research surrounding this compound is primarily centered on its role as a key synthetic intermediate. The indazole nucleus is a well-established pharmacophore, recognized as a bioisostere of indole (B1671886), capable of forming crucial hydrogen bonds within the active sites of proteins like kinases. nih.govrsc.org The aldehyde functionality at the 3-position serves as a versatile handle for a variety of chemical transformations, including Wittig reactions, Knoevenagel condensations, and the construction of further heterocyclic rings. nih.gov